![molecular formula C17H19ClO4 B5205663 1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5205663.png)
1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene, commonly known as BHT-920, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of BHT-920 is not fully understood. However, it is believed that BHT-920 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and cancer development. BHT-920 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BHT-920 has been found to have a wide range of biochemical and physiological effects. Studies have shown that BHT-920 can reduce the production of reactive oxygen species (ROS) and lipid peroxides, which are known to contribute to oxidative stress and inflammation. Additionally, BHT-920 has been found to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of BHT-920 is its versatility in various lab experiments. It can be used in both in vitro and in vivo studies, allowing for a better understanding of its mechanisms of action and potential applications. However, one of the limitations of BHT-920 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of BHT-920. One potential area of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of BHT-920 and its potential applications in the treatment of various diseases. Finally, the development of new analogs of BHT-920 with improved efficacy and safety profiles is another promising area of research.
Conclusion
In conclusion, BHT-920 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for the development of novel therapeutics. Further studies are needed to fully understand its mechanisms of action and potential applications in the treatment of various diseases.
Synthesis Methods
BHT-920 can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with 4-chlorophenol in the presence of a base. The resulting product is then subjected to a series of reactions that involve the addition of ethylene oxide and propylene oxide to form the final product.
Scientific Research Applications
BHT-920 has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Studies have shown that BHT-920 can inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. Additionally, BHT-920 has been found to reduce inflammation in animal models of arthritis and other inflammatory diseases.
properties
IUPAC Name |
1-chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-19-16-4-2-3-5-17(16)22-13-11-20-10-12-21-15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHRVKBBACBNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(3,4-dichlorophenyl)-N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205587.png)
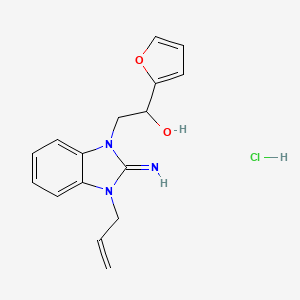
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5205600.png)
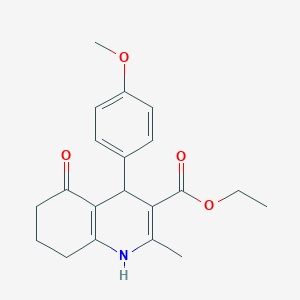
![2-methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5205613.png)
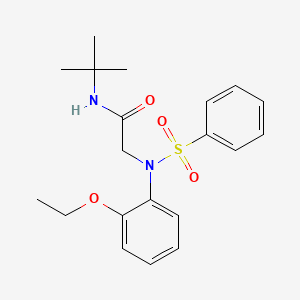
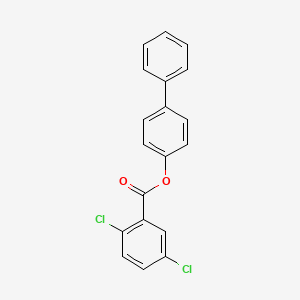
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)
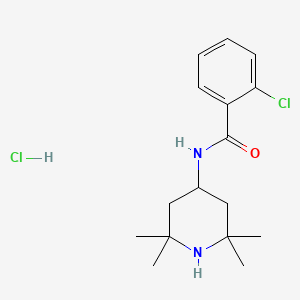
![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5205639.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B5205675.png)
![N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5205678.png)
![2-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3,5,6-trimethylpyrazine trifluoroacetate](/img/structure/B5205686.png)
![N-ethyl-2-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxoacetamide](/img/structure/B5205695.png)